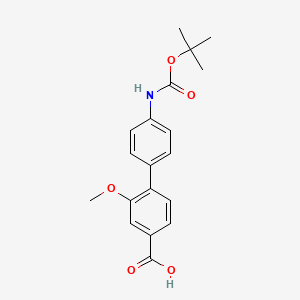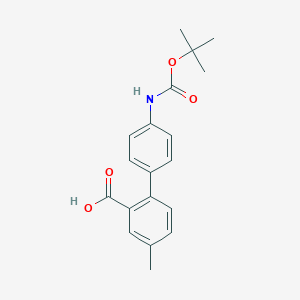
4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid (4-BOC-MAPB) is a versatile, small molecule reagent used in a variety of lab experiments. It is a highly hydrophobic material that is used as a substrate for various enzymes, as a reagent in organic synthesis, and as a model compound for studying the mechanism of action of various enzymes. 4-BOC-MAPB has a number of advantages and limitations when it comes to its use in laboratory experiments, and its mechanism of action and biochemical and physiological effects are important to consider when deciding what applications to use it for.
Aplicaciones Científicas De Investigación
4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% is a versatile reagent that has numerous applications in scientific research. It is often used as a substrate for various enzymes, including proteases, phosphatases, and kinases. It can also be used as a model compound to study the mechanism of action of enzymes. In addition, 4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% is used in organic synthesis as a protecting group for amines and phenols.
Mecanismo De Acción
The mechanism of action of 4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% is not well understood. However, it is believed that the compound binds to the active site of the enzyme, which then catalyzes the hydrolysis of the 4-BOC group. This results in the release of the aminophenol and the formation of a new bond between the 3-methoxybenzoic acid and the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% are not well understood. However, it is believed that the compound may interact with certain proteins and enzymes in the body, which could lead to changes in the body's metabolism and other physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% has several advantages and limitations when it comes to its use in laboratory experiments. One of the main advantages of 4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% is its stability in aqueous solution, which makes it ideal for use in enzymatic reactions. Additionally, 4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% is relatively inexpensive and can be easily synthesized. However, the compound is highly hydrophobic, which can make it difficult to work with in certain applications. Additionally, the compound is not very soluble in organic solvents, which can limit its use in certain organic synthesis reactions.
Direcciones Futuras
There are a number of potential future directions for 4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid, 95%. One possibility is to use the compound as a substrate for the development of new enzymes, such as those involved in the metabolism of drugs or other compounds. Additionally, 4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% could be used to study the mechanisms of action of enzymes, such as those involved in the processing of proteins. Additionally, the compound could be used in the development of new drugs or as a model compound for the study of biochemical and physiological processes. Finally, 4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% could be used as a reagent in organic synthesis reactions, such as the synthesis of peptides or other compounds.
Métodos De Síntesis
The synthesis of 4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% is relatively straightforward and involves the reaction of 4-BOC-aminophenol with 3-methoxybenzoic acid. The reaction is typically carried out in aqueous solution at room temperature. The resulting product is a white, crystalline solid that has a melting point of around 160°C.
Propiedades
IUPAC Name |
3-methoxy-4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-19(2,3)25-18(23)20-14-8-5-12(6-9-14)15-10-7-13(17(21)22)11-16(15)24-4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNBOIDVEOWHHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














